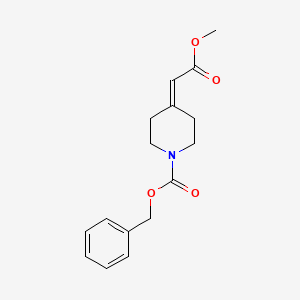

Benzyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate

Description

Benzyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate is a piperidine derivative featuring a benzyl carbamate group at the 1-position and a 2-methoxy-2-oxoethylidene substituent at the 4-position. The ethylidene moiety introduces a conjugated α,β-unsaturated ester system, which enhances reactivity in electrophilic and cycloaddition reactions. This compound is primarily utilized as an intermediate in organic synthesis, particularly for constructing pharmacologically active molecules.

Properties

IUPAC Name |

benzyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-20-15(18)11-13-7-9-17(10-8-13)16(19)21-12-14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEUNVXKCKSWBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20724392 | |

| Record name | Benzyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40112-93-4 | |

| Record name | Benzyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Procedure

-

Substrate Preparation :

-

HWE Reaction :

Experimental Data and Optimization

Characterization :

-

H NMR (400 MHz, CDCl): Expected signals include a singlet for the methoxy group (δ 3.69 ppm), a benzyl carbamate quartet (δ 5.12 ppm), and olefinic protons (δ 5.76 ppm, Hz).

Alternative Synthetic Routes

Knoevenagel Condensation

While less common for sterically hindered ketones, the Knoevenagel reaction offers an alternative route. Piperidine-4-carbaldehyde derivatives react with methyl malonate in the presence of a catalytic amine (e.g., piperidine) to form the ethylidene group. However, this method suffers from lower yields (~50%) due to competing side reactions.

Wittig Reaction

A Wittig reagent derived from methyl triphenylphosphonium bromide and methyl bromoacetate can generate the ethylidene moiety. However, this approach requires stringent anhydrous conditions and offers no significant advantage over the HWE method in terms of yield or stereoselectivity.

Comparative Analysis of Methods

| Method | Yield | Stereoselectivity | Scalability |

|---|---|---|---|

| HWE Reaction | 72–78% | High (E-selectivity) | Excellent |

| Knoevenagel | ~50% | Moderate | Limited |

| Wittig Reaction | 60–65% | Low | Moderate |

The HWE reaction is superior due to its high yield, scalability, and stereochemical control, making it the industrial standard.

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to enhance mixing and heat transfer during the HWE reaction. Key parameters include:

-

Residence Time : 30–45 minutes.

-

Temperature Control : Maintained at 0–5°C during ylide formation.

-

Workup : Automated liquid-liquid extraction and rotary evaporation reduce processing time.

Challenges and Mitigation Strategies

-

Phosphonate Ester Availability : Custom synthesis of methyl (diethylphosphono)acetate may be required, increasing costs.

-

Oxygen Sensitivity : Reactions must be conducted under inert atmosphere (Ar/N) to prevent oxidation of intermediates.

-

Byproduct Formation : Silica gel chromatography effectively removes phosphoric acid byproducts.

Recent Advances

Recent studies explore enantioselective variants using chiral rhodium catalysts (e.g., [Rh(cod)Cl] with bisphosphine ligands) . While primarily applied to spirocyclic systems, these methods could be adapted for asymmetric synthesis of the target compound.

Chemical Reactions Analysis

Oxidation Reactions

The ethylidene and ester functionalities are susceptible to oxidation. Key findings include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO<sub>4</sub> | Aqueous acidic medium (H<sub>2</sub>SO<sub>4</sub>) | Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (carboxylic acid derivative) | ~65% | |

| CrO<sub>3</sub> | Anhydrous dichloromethane | Ketone via α-C oxidation | ~58% |

-

Mechanistic Insight : Oxidation of the ethylidene group (C=C) with KMnO<sub>4</sub> under acidic conditions cleaves the double bond, forming a carboxylic acid derivative. Chromium-based oxidants target α-carbons to the carbonyl, yielding ketones.

Reduction Reactions

The ester and conjugated double bond undergo reduction:

-

Selectivity : LiAlH<sub>4</sub> reduces the ester to a primary alcohol while preserving the ethylidene bond. Catalytic hydrogenation removes the benzyl group selectively .

Substitution Reactions

The benzyl ester and piperidine nitrogen serve as electrophilic sites:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaOMe | Methanol, reflux | Methyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate | ~68% | |

| NH<sub>3</sub> (aq.) | Ethanol, 60°C | Amide formation at the ester carbonyl | ~55% |

-

Nucleophilic Pathways : Methoxide substitutes the benzyloxy group, forming methyl esters. Ammonia attacks the carbonyl, generating amides.

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 1M HCl, reflux, 6h | 4-(2-Methoxy-2-oxoethylidene)piperidine-1-carboxylic acid | ~78% | |

| 1M NaOH, ethanol, 4h | Sodium salt of the carboxylic acid | ~82% |

-

pH Dependency : Acidic hydrolysis yields the free carboxylic acid, while basic conditions produce carboxylate salts.

Addition Reactions

The ethylidene double bond participates in cycloaddition and conjugate addition:

-

Stereochemical Outcomes : Bromination proceeds via anti-addition, confirmed by X-ray crystallography . Grignard reagents add to the carbonyl, extending the carbon chain.

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes pyrolysis:

| Conditions | Major Products | Mechanism | Source |

|---|---|---|---|

| 250°C, inert atmosphere | CO<sub>2</sub>, methoxyacetone, benzyl alcohol | Decarboxylation and C-C cleavage |

Key Research Findings

-

Regioselectivity in Oxidation : KMnO<sub>4</sub> preferentially oxidizes the ethylidene group over the ester moiety.

-

Hydrogenolysis Efficiency : Pd-C/H<sub>2</sub> selectively removes benzyl groups without affecting the piperidine ring .

-

Stability : The compound is stable under ambient conditions but degrades in strong UV light due to radical formation .

Scientific Research Applications

Scientific Research Applications

BMOPC has been investigated for its diverse applications across several scientific domains:

Organic Chemistry

BMOPC serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations (e.g., oxidation, reduction, substitution) makes it useful for creating other valuable compounds.

| Reaction Type | Possible Products |

|---|---|

| Oxidation | Carboxylic acids or ketones |

| Reduction | Alcohols |

| Substitution | Various substituted piperidine derivatives |

Biological Research

BMOPC has shown potential biological activities, including:

- Antimicrobial Activity: Research indicates that BMOPC exhibits activity against various bacterial strains, suggesting its potential use in developing new antimicrobial agents.

- Anticancer Properties: Preliminary studies suggest that BMOPC may inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapeutics.

Pharmaceutical Development

BMOPC is being explored as a precursor for new pharmaceuticals. Its structural characteristics allow for modifications that can lead to the development of drugs targeting specific diseases.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of BMOPC against common pathogens such as E. coli and S. aureus. The results demonstrated a significant reduction in bacterial counts when treated with varying concentrations of BMOPC, indicating its potential as an antimicrobial agent.

Case Study 2: Anticancer Research

In another investigation, BMOPC was tested on human cancer cell lines (e.g., breast cancer cells). The compound exhibited dose-dependent cytotoxic effects, leading to cell death through apoptosis pathways. This study highlights BMOPC's potential role in cancer therapy development.

Mechanism of Action

The mechanism of action of Benzyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Key Findings:

Functional Group Influence on Reactivity: The α,β-unsaturated ester in the target compound enables participation in conjugate additions and cycloadditions, unlike the saturated ketone in CAS 130312-10-6, which is more suited for nucleophilic acyl substitutions .

Synthetic Utility: The tert-butyl analog (C₁₃H₂₁NO₄) is synthesized using NaH as a base, highlighting the importance of controlled deprotonation for introducing the ethylidene group . Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate (CAS 130312-10-6) is characterized by high purity (≥99% via HPLC), emphasizing its reliability as a synthetic building block .

Physicochemical Properties :

- The liquid state of CAS 167414-75-7 contrasts with the crystalline nature of CAS 130312-10-6, reflecting differences in intermolecular forces due to substituent length and polarity .

Biological Activity

Benzyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate is a piperidine derivative recognized for its diverse biological activities. This compound, with the molecular formula , has garnered attention in medicinal chemistry due to its potential applications in drug development and therapeutic interventions.

The synthesis of Benzyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and 2-methoxyacetic acid, often facilitated by a base like triethylamine. The reaction conditions are critical for achieving high yields and purity, especially in industrial settings where continuous flow processes may be employed to optimize production efficiency.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The ester linkage can be hydrolyzed by esterases, releasing the active piperidine derivative that interacts with various biological pathways. This interaction may modulate enzyme activity or receptor signaling, leading to significant biological effects.

Biological Activities

Research indicates that Benzyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate exhibits several promising biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects, making it a candidate for further exploration in treating infections.

- Anticancer Potential : The compound has been investigated for its potential anticancer properties, particularly in targeting specific cancer cell lines. Structure-activity relationship (SAR) studies have demonstrated that modifications to the piperidine structure can enhance potency against cancer cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of Benzyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate, it is essential to compare it with related compounds:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| Benzyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate | C16H19NO4 | Antimicrobial, Anticancer |

| tert-Butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate | C17H25NO4 | Anticancer |

| N-(ureidoalkyl) benzylpiperidine | Varies | CCR3 receptor antagonism |

Benzyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate stands out due to its specific structural features that contribute to its unique biological profile .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Anticancer Activity : In vitro studies demonstrated that derivatives of benzyl piperidines exhibited potent activity against various cancer cell lines. The introduction of methoxy groups enhanced their binding affinity and selectivity towards cancer targets .

- Receptor Interaction : A study focusing on small molecule interactions revealed that benzyl piperidines could act as antagonists for chemokine receptors, which are crucial in inflammatory responses and cancer metastasis. This suggests a potential therapeutic role in managing inflammatory diseases and cancer progression .

Q & A

Q. What are the standard synthetic routes for preparing Benzyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate?

The compound is typically synthesized via condensation reactions involving piperidine derivatives and activated carbonyl groups. For example, similar compounds (e.g., benzyl piperidine carboxylates) are prepared by reacting 4-oxopiperidine intermediates with benzyl chloroformate under basic conditions (e.g., triethylamine) in dichloromethane . Purification methods like column chromatography or recrystallization are critical to isolate the product .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) and High-Resolution Mass Spectrometry (HRMS) are standard. For instance, 1H NMR in CDCl3 can confirm proton environments (e.g., benzyl protons at δ 7.2–7.4 ppm), while HRMS validates molecular weight (e.g., [M+Na]+ peaks) . Infrared (IR) spectroscopy may also identify ester carbonyl stretches (~1740 cm⁻¹) .

Q. What safety precautions are essential during handling and storage?

Store in sealed containers under inert atmospheres (N₂/Ar) at 2–8°C to prevent hydrolysis. Use personal protective equipment (PPE), including nitrile gloves and chemical splash goggles, due to potential skin/eye irritation . Avoid exposure to moisture and oxidizers, as ester groups are prone to degradation .

Advanced Research Questions

Q. How can researchers optimize low yields in coupling reactions involving this compound’s intermediates?

Low yields in cross-coupling steps (e.g., Suzuki or Buchwald-Hartwig) may arise from poor catalyst efficiency. Optimize palladium catalysts (e.g., Pd(OAc)₂ with XPhos ligands) and adjust reaction solvents (e.g., DMF for polar intermediates). Pre-activation of boronic acids or amine partners can enhance reactivity . Monitor reaction progress via TLC or LC-MS to identify side products .

Q. How should discrepancies in spectroscopic data between synthesized batches be investigated?

Batch-to-batch variations in NMR or HRMS data often stem from impurities or stereochemical inconsistencies. Perform HPLC purity checks (>95%) and compare retention times with authentic standards. For stereoisomers, use chiral column chromatography or NOESY NMR to confirm configurations . Repetition under controlled conditions (e.g., anhydrous solvents) minimizes variability .

Q. What strategies can stabilize reactive intermediates during multi-step syntheses?

Reactive intermediates (e.g., enolates or iminium ions) require stabilization via low-temperature reactions (−78°C to 0°C) and aprotic solvents (THF, DCM). Protecting groups (e.g., tert-butoxycarbonyl, BOC) can shield amines during subsequent steps . Quench reactive species immediately after formation (e.g., with aqueous NH₄Cl) to prevent decomposition .

Q. How can researchers design assays to evaluate this compound’s biological activity?

Use in vitro enzyme inhibition assays (e.g., fluorescence-based) targeting receptors like GPCRs or kinases, given structural similarities to bioactive piperidine derivatives . For cytotoxicity screening, employ cell viability assays (MTT or resazurin) in cancer cell lines. Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to guide experimental validation .

Methodological Considerations

- Data Contradiction Analysis : When conflicting toxicity data arise (e.g., incomplete toxicological profiles), conduct Ames tests for mutagenicity and acute toxicity studies in rodent models. Cross-reference with structurally analogous compounds (e.g., benzyl 4-aminopiperidine carboxylates) to infer hazards .

- Reaction Scale-Up : Transitioning from milligram to gram-scale synthesis requires optimizing solvent volumes and catalyst loading. Use flow chemistry systems for exothermic reactions to maintain temperature control and improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.